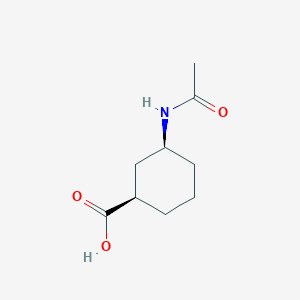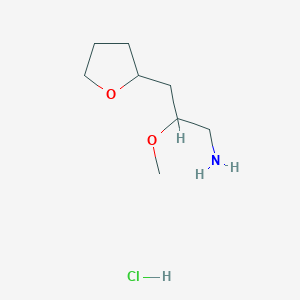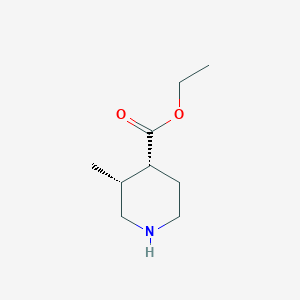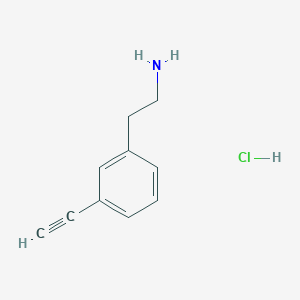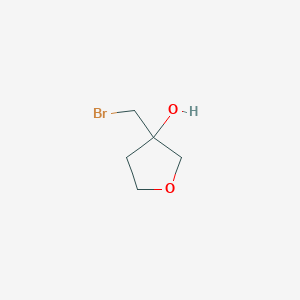
3-(Bromomethyl)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)oxolan-3-ol is a chemical compound with the molecular formula C5H9BrO2This compound has several applications in different fields of research and industry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Bromomethyl)oxolan-3-ol can be synthesized through various synthetic routes. One common method involves the bromination of oxolane derivatives. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)oxolan-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of oxolane derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can yield oxolane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of oxolane alcohols or ethers.
Oxidation: Formation of oxolane carboxylic acids.
Reduction: Formation of oxolane derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)oxolan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)oxolan-3-ol involves its interaction with molecular targets through its bromine atom. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3-(Bromomethyl)tetrahydrofuran: Similar structure but lacks the hydroxyl group.
2-(Bromomethyl)oxolane: Bromine atom positioned differently on the oxolane ring.
Uniqueness
3-(Bromomethyl)oxolan-3-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the oxolane ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C5H9BrO2 |
|---|---|
Peso molecular |
181.03 g/mol |
Nombre IUPAC |
3-(bromomethyl)oxolan-3-ol |
InChI |
InChI=1S/C5H9BrO2/c6-3-5(7)1-2-8-4-5/h7H,1-4H2 |
Clave InChI |
BEJBPEURGOAIPE-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1(CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


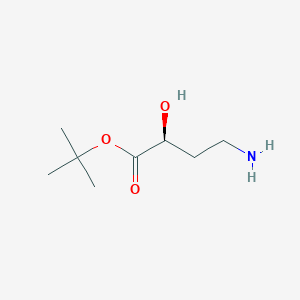
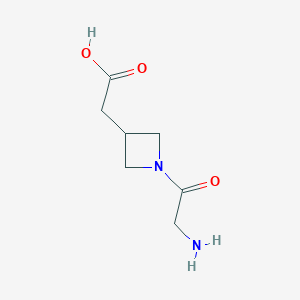
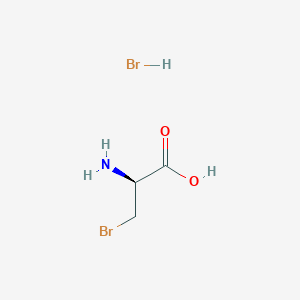


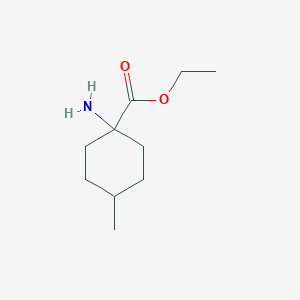
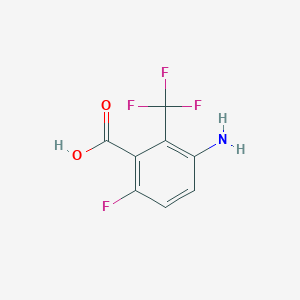
![4,4-Dimethyl-2-pyridin-3-yl-2,3,3a,9b-tetrahydrofuro[3,2-c]chromene-8-carboxylic acid](/img/structure/B13508907.png)
![9-Azabicyclo[3.3.1]non-2-ene hydrochloride](/img/structure/B13508909.png)

